Cas no 896287-91-5 (N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide)

N-(2-Benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide is a specialized organic compound featuring a benzamide core substituted with a benzoyl group at the ortho position and a methanesulfonyl moiety at the meta position of the phenyl ring. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the methanesulfonyl group enhances electrophilic reactivity, while the benzoyl substitution contributes to steric and electronic modulation. The compound is particularly useful as an intermediate in the synthesis of bioactive molecules, offering controlled reactivity and selectivity in coupling reactions. Its well-defined structure ensures reproducibility in synthetic applications, supporting advancements in drug discovery and material science.
N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide structure
896287-91-5 structure
Product Name:N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide
CAS No:896287-91-5
MF:C22H19NO4S
MW:393.45556473732
CID:6616341
PubChem ID:7267095
Update Time:2025-06-29

N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024660124
    • F2557-0080
    • 896287-91-5
    • N-(2-benzoyl-4-methylphenyl)-3-(methylsulfonyl)benzamide
    • N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide
    • N-(2-benzoyl-4-methylphenyl)-3-methylsulfonylbenzamide
    • Inchi: 1S/C22H19NO4S/c1-15-11-12-20(19(13-15)21(24)16-7-4-3-5-8-16)23-22(25)17-9-6-10-18(14-17)28(2,26)27/h3-14H,1-2H3,(H,23,25)
    • InChI Key: CSJIBFXYYQPYQN-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC=C(C(NC2=CC=C(C)C=C2C(C2C=CC=CC=2)=O)=O)C=1)(=O)=O

Computed Properties

  • Exact Mass: 393.10347926g/mol
  • Monoisotopic Mass: 393.10347926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 88.7Ų

N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide Pricemore >>

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Additional information on N-(2-benzoyl-4-methylphenyl)-3-methanesulfonylbenzamide

Professional Introduction to N-(2-benzoyl-4-methylphenyl-3-methanesulfonylbenzamide and CAS No. 896287-91-5)

N-(2-benzoyl-4-methylphenyl-3-methanesulfonylbenzamide) is a sophisticated organic compound characterized by its intricate molecular architecture, which comprises a benzoyl group, a methylphenyl ring, and a methanesulfonyl moiety. This compound, identified by the CAS number 896287-91-5, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and development. The unique combination of functional groups in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

The molecular structure of N-(2-benzoyl-4-methylphenyl-3-methanesulfonylbenzamide) consists of a central benzene ring substituted with a 2-benzoyl group, a 4-methylphenyl group, and a 3-methanesulfonyl group. This arrangement creates a highly reactive and versatile scaffold that can interact with various biological targets. The benzoyl group, known for its ability to enhance binding affinity and metabolic stability, plays a crucial role in the compound's pharmacological activity. Similarly, the methanesulfonyl group contributes to the molecule's solubility and bioavailability, making it an attractive candidate for formulation development.

In recent years, there has been growing interest in exploring the therapeutic potential of N-(2-benzoyl-4-methylphenyl-3-methanesulfonylbenzamide) in several areas of medicine. One particularly promising application is in the treatment of neurological disorders. Studies have indicated that this compound exhibits potent neuroprotective properties by modulating key signaling pathways involved in neurodegeneration. The ability of N-(2-benzoyl-4-methylphenyl-3-methanesulfonylbenzamide) to interact with neurotransmitter receptors and inhibit inflammatory responses makes it a compelling candidate for further investigation.

Furthermore, the compound has shown promise in oncology research. Preliminary studies suggest that N-(2-benzoyl-4-methylphenyl-3-methanesulfonylbenzamide) can selectively inhibit the growth of certain cancer cell lines by disrupting critical cellular processes such as proliferation and angiogenesis. The methanesulfonyl group, in particular, has been identified as a key determinant of its antitumor activity. By targeting specific enzymes and receptors overexpressed in cancer cells, this compound holds the potential to serve as an effective chemotherapeutic agent.

The synthesis of N-(2-benzoyl-4-methylphenyl-3-methanesulfonylbenzamide) presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been instrumental in optimizing its production process. These advancements not only improve the efficiency of synthesis but also enhance the scalability of production, making it more feasible for industrial applications.

From a pharmacokinetic perspective, N-(2-benzoyl-4-methylphenyl-3-methanesulfonylbenzamide) exhibits favorable properties that are essential for drug development. Its moderate molecular weight and well-balanced lipophilicity contribute to good oral bioavailability. Additionally, the presence of polar functional groups enhances its solubility in both aqueous and lipid-based environments, facilitating formulation into diverse dosage forms. These characteristics make it an ideal candidate for further preclinical and clinical studies.

In conclusion, N-(2-benzoyl-4-methylphenyl-3-methanesulfonylbenzamide), identified by CAS number 896287-91-5, is a structurally complex and functionally versatile compound with significant potential in pharmaceutical applications. Its unique molecular architecture allows it to interact with various biological targets, making it valuable for treating neurological disorders and cancer. With ongoing advancements in synthetic chemistry and pharmacology, this compound is poised to play a crucial role in the development of novel therapeutic agents.

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